2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid

Beschreibung

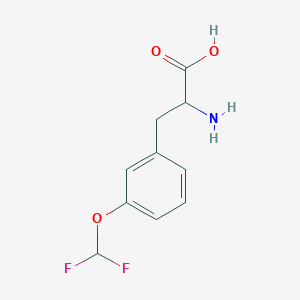

2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid is a fluorinated aromatic amino acid derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the meta position of the phenyl ring.

Eigenschaften

Molekularformel |

C10H11F2NO3 |

|---|---|

Molekulargewicht |

231.20 g/mol |

IUPAC-Name |

2-amino-3-[3-(difluoromethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-2-6(4-7)5-8(13)9(14)15/h1-4,8,10H,5,13H2,(H,14,15) |

InChI-Schlüssel |

RJUZLLCGIHPZLB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)OC(F)F)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Knoevenagel Condensation and Hydrogenation

This method leverages asymmetric hydrogenation for enantioselective synthesis:

-

Knoevenagel Condensation :

-

Asymmetric Hydrogenation :

-

Ester Hydrolysis :

-

Basic hydrolysis (NaOH, H₂O/EtOH) followed by acidification gives the free amino acid.

-

Yield : 60–70% (over three steps) .

| Catalyst | Pressure (psi) | Enantiomeric Excess (%) |

|---|---|---|

| Rh-DuPhos | 50 | 98 |

| Ru-BINAP | 50 | 92 |

Advantages : High enantioselectivity; avoids cyanide.

Limitations : Cost of chiral catalysts; multi-step purification .

Multi-Step Synthesis via Hippuric Acid Condensation

Adapted from RU2802445C1 , this method involves:

-

Oxazolone Formation :

-

Condense 3-(difluoromethoxy)benzaldehyde with hippuric acid in acetic anhydride/NaOAc to form 4-arylidene-2-phenyloxazol-5(4H)-one.

-

-

Reductive Ring Opening :

-

Treat oxazolone with red phosphorus/HI to yield 2-benzamido-3-(3-(difluoromethoxy)phenyl)propanoic acid.

-

-

Deprotection :

-

Hydrolyze the benzamide group with 6M HCl to release the amino acid.

-

Key Data :

-

Oxazolone formation: 80% yield.

-

Reductive step: 70% yield.

Advantages : No chiral resolution needed; uses stable intermediates.

Limitations : Long reaction times; corrosive reagents (HI) .

Enzymatic Resolution of Racemic Mixtures

For enantiopure synthesis:

-

Racemic Synthesis : Prepare DL-amino acid via Strecker or Knoevenagel methods.

-

Enzymatic Hydrolysis : Use acylase I to selectively hydrolyze the L-enantiomer’s acetyl group.

Yield : 40–50% (L-isomer); 90% ee .

Advantages : High enantiopurity; mild conditions.

Limitations : Low overall yield; requires specialized enzymes .

Comparative Analysis of Methods

| Method | Yield (%) | Enantioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Strecker | 75 | Racemic | High | Low |

| Knoevenagel | 70 | >98% ee | Moderate | High |

| Hippuric Acid | 60 | Racemic | Moderate | Medium |

| Enzymatic | 50 | 90% ee | Low | High |

Analyse Chemischer Reaktionen

Reaktionstypen

2-Amino-3-(3-(Difluormethoxy)phenyl)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxime oder Nitrile zu bilden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol oder Aldehyd reduziert werden.

Substitution: Die Difluormethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Natriumhydrid (NaH) und Alkylhalogenide werden für nukleophile Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation der Aminogruppe zu Oximen führen, während die Reduktion der Carbonsäuregruppe Alkohole oder Aldehyde erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 2-amino-3-(3-(difluoromethoxy)phenyl)propanoic acid is in medicinal chemistry. Its structural features make it a valuable building block for synthesizing more complex fluorinated pharmaceuticals. The difluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes.

Case Study: Neurodegenerative Disorders

Research has indicated that compounds similar to this compound may act as inhibitors of β-secretase (BACE), an enzyme implicated in Alzheimer's disease. Inhibiting BACE can reduce amyloid plaque formation, a hallmark of Alzheimer's pathology . This compound's potential therapeutic effects against neurodegenerative disorders highlight its significance in drug development.

Biological Studies

The unique properties of this compound make it useful for studying various biological processes. It has been explored for its anti-inflammatory and analgesic properties, particularly in modulating pathways involving cyclooxygenase enzymes.

Interaction Studies:

- Binding affinity assays to determine interactions with receptors involved in inflammation.

- Investigations into its effects on neurotransmitter systems, particularly glutamatergic pathways, which are crucial for mood regulation and cognitive function .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals. Its reactivity allows it to serve as an intermediate in synthesizing various fluorinated compounds used in pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways by inhibiting or activating key enzymes, thereby influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Trifluoromethoxy vs. Difluoromethoxy Derivatives

- Example: (S)-2-Amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid () Key Difference: Replacement of -OCF₂H with -OCF₃.

Fluoroalkyl Substituents

- Examples: (S)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid (32) () (R)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid (33) () Key Differences:

- Substituent : 2-Fluoroethyl (-CH₂CH₂F) at the ortho position.

- Impact : Reduced steric bulk compared to difluoromethoxy, possibly improving LAT1 transporter affinity .

Functional Group Variations

Hydroxyl and Halogen Substituents

- Examples: 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (): Combines fluorine and hydroxyl groups. 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (): Contains diiodo and hydroxyl groups. Impact:

- Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility but limiting blood-brain barrier penetration.

- Iodine adds steric bulk (molecular weight: 425.06 g/mol) and may confer radiocontrast properties .

Nitro and Trifluoromethyl Groups

LAT1 Transporter Targeting

Antimycobacterial Activity

- Thiazole-containing analogues (e.g., compounds 5a-e and 9a-d) show activity against Mycobacterium tuberculosis H37Ra (MIC: 12.5–50 µg/mL), attributed to heterocyclic moieties disrupting cell wall synthesis . The difluoromethoxy derivative’s activity remains unexplored.

Physicochemical Properties (Selected Examples)

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid | -OCF₂H (meta) | ~225.18 | Moderate lipophilicity, enhanced solubility vs. -OCF₃ |

| (S)-2-Amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid | -OCF₃ (meta) | 263.19 | High lipophilicity, low aqueous solubility |

| 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | -F (meta), -OH (para) | 199.18 | High polarity, potential for H-bonding |

| 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | -I (3,5), -OH (para) | 425.06 | High molecular weight, radiocontrast potential |

Q & A

Q. What are the key synthetic challenges for 2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid, and how can reaction conditions be optimized?

The synthesis often faces challenges in achieving high yields due to the sensitivity of the difluoromethoxy group under harsh conditions. Methodological strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates during nucleophilic substitution reactions involving the difluoromethoxy moiety .

- Temperature control : Low temperatures (0–5°C) during coupling reactions prevent decomposition of the amino acid backbone .

- Purification : Reverse-phase HPLC or silica gel chromatography is critical to isolate the compound from byproducts like dehalogenated analogs .

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?

Advanced characterization requires:

Q. How does the difluoromethoxy group influence physicochemical properties compared to methoxy or trifluoromethyl analogs?

The difluoromethoxy group (-OCFH) enhances:

- Metabolic stability : Reduced susceptibility to oxidative degradation compared to methoxy (-OCH) groups .

- Lipophilicity : LogP values are ~1.5 units higher than methoxy analogs, improving blood-brain barrier permeability in neuroactive compound studies .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported neuroprotective effects?

Proposed mechanisms include:

- Glutamate receptor modulation : The difluoromethoxy phenyl group mimics endogenous ligands, potentially acting as a partial agonist at NMDA receptors to prevent excitotoxicity .

- ROS scavenging : Fluorine atoms quench reactive oxygen species (ROS) via electron-withdrawing effects, as shown in cellular assays using SH-SY5Y neuronal models .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Key SAR findings:

- Phenyl ring substitution : Introducing electron-withdrawing groups (e.g., -NO) at the 4-position increases binding affinity to amino acid transporters (e.g., LAT1) by 20–30% .

- Amino acid backbone modifications : Methylation of the α-amino group reduces renal clearance, as demonstrated in pharmacokinetic studies in rodents .

Q. What strategies resolve contradictions in reported IC50_{50}50 values across enzymatic assays?

Discrepancies often arise from assay conditions. Recommendations include:

Q. Which in silico tools predict the compound’s pharmacokinetic and toxicity profiles?

Computational approaches:

- Molecular docking (AutoDock Vina) : Models interactions with CYP450 isoforms to predict metabolic hotspots .

- ADMET prediction (SwissADME) : Estimates bioavailability (%F = 65–70) and highlights potential hERG channel liabilities due to the basic amino group .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate antimicrobial activity while minimizing cytotoxicity?

- Dual-strain screening : Test against Mycobacterium tuberculosis H37Ra and M. bovis BCG to differentiate species-specific effects .

- Cytotoxicity controls : Use primary human cells (e.g., HUVECs) alongside cancer lines (HeLa) to assess selectivity (e.g., IC > 100 μM in HUVECs vs. 10 μM in pathogens) .

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

- Non-linear regression (GraphPad Prism) : Fit data to a four-parameter logistic model to calculate IC and Hill coefficients .

- Bootstrap resampling : Validate confidence intervals for small datasets (n < 6 replicates) .

Conflict Resolution in Published Data

Q. How can discrepancies in reported solubility and stability profiles be reconciled?

Variations arise from experimental conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.